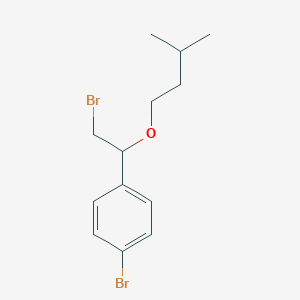
1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms and an isopentyloxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Conversion to Alkane: The acyl group is then converted to an alkane through a reduction process, such as the Clemmensen reduction.
Bromination: The final step involves the bromination of the alkane to introduce the bromine atoms at the desired positions.
Analyse Chemischer Reaktionen
1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of de-brominated products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and interactions involving brominated organic compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene exerts its effects involves electrophilic aromatic substitution. The bromine atoms on the benzene ring make it susceptible to attack by electrophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene can be compared with other bromobenzenes such as:
1-Bromo-4-ethylbenzene: Similar in structure but lacks the isopentyloxy group.
1-Bromo-4-ethynylbenzene: Contains an ethynyl group instead of an isopentyloxy group.
1-Bromo-2,4-dimethoxybenzene: Contains two methoxy groups instead of the isopentyloxy group
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopentyloxy group, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C13H18Br2O |
|---|---|
Molekulargewicht |
350.09 g/mol |
IUPAC-Name |
1-bromo-4-[2-bromo-1-(3-methylbutoxy)ethyl]benzene |
InChI |
InChI=1S/C13H18Br2O/c1-10(2)7-8-16-13(9-14)11-3-5-12(15)6-4-11/h3-6,10,13H,7-9H2,1-2H3 |
InChI-Schlüssel |
RJSPVYXYDSRVGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(CBr)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


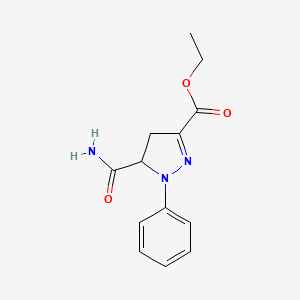
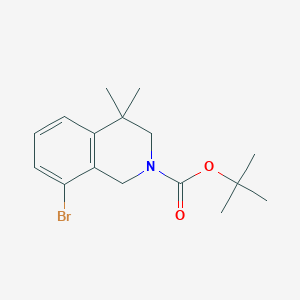

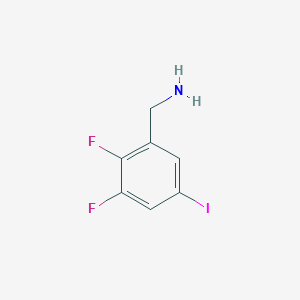
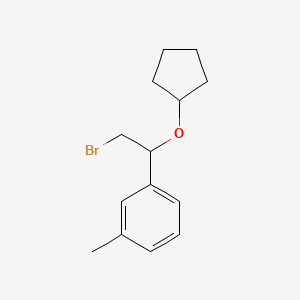



![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)
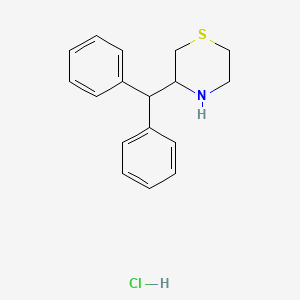


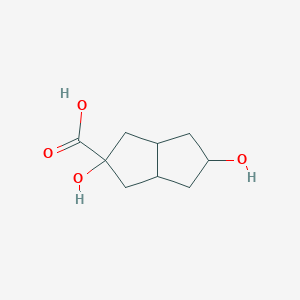
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
